Disperse Yellow 7 methacrylate
Overview
Description
Disperse Yellow 7 methacrylate is a thermoresponsive and photoactive monomer utilized in the synthesis of copolymers through radical polymerization. It combines with N-isopropyl acrylamide, demonstrating unique thermal and photoluminescence properties due to its incorporation into various copolymers. These copolymers are of interest in fields such as optoelectronics and photonics, indicating the versatility and significance of Disperse Yellow 7 methacrylate in advanced material science applications (Meenu & Bag, 2023).
Synthesis Analysis
Disperse Yellow 7 methacrylate is synthesized through radical polymerization, using 2,2'-Azo-bis-isobutyronitrile (AIBN) as an initiator. This process involves the copolymerization with N-isopropyl acrylamide, a thermoresponsive monomer, leading to the formation of copolymers with specific thermal and optical properties. The synthesis is characterized by techniques such as FTIR, NMR, and UV-Vis spectrophotometry, revealing molecular weights and the presence of aromatic protons related to the azo (-N=N-) group (Meenu & Bag, 2023).
Molecular Structure Analysis
The molecular structure of Disperse Yellow 7 methacrylate includes aromatic protons surrounded by an azo group, as identified through NMR spectroscopy. This structural feature is crucial for its photoluminescence and thermal properties. The molecular weights of the synthesized copolymers are observed, indicating the successful incorporation of Disperse Yellow 7 methacrylate into the polymer matrix (Meenu & Bag, 2023).
Chemical Reactions and Properties
Disperse Yellow 7 methacrylate undergoes radical polymerization, interacting with other monomers to form copolymers with distinctive properties. The azo group within its structure plays a pivotal role in these chemical reactions, influencing the copolymers' optical and thermal behaviors. Such properties are essential for applications in optoelectronics and photonics, showcasing the material's potential in technological advancements (Meenu & Bag, 2023).
Physical Properties Analysis
The physical properties of copolymers synthesized with Disperse Yellow 7 methacrylate, including thermal stability and photoluminescence behavior, are studied through TGA analysis and spectroscopy. The copolymers exhibit specific optical band gaps and emission spectra, attributed to the n-π* and π-π* transitions of the azobenzene chromophore. These findings highlight the material's utility in photonic devices and optical technologies (Meenu & Bag, 2023).
Chemical Properties Analysis
The chemical properties of Disperse Yellow 7 methacrylate are characterized by its responsiveness to thermal and light stimuli, as evidenced in the synthesized copolymers. Its role as a photoactive monomer contributes to the copolymers' photoluminescence properties, making it a valuable component for creating advanced materials with potential applications in optical switching, information storage, and display technologies (Meenu & Bag, 2023).
Scientific Research Applications
Polymer Production and Microstructure : Disperse Red 1 and methyl methacrylate, closely related to Disperse Yellow 7 methacrylate, are used in producing polymers with diverse structural properties (Xie, Natansohn, & Rochon, 1994).
Nonlinear Optical Properties : Disperse Yellow 7 (DY-7) doped in polymethyl methacrylate methacrylic acid (PMMA-MA) exhibits nonlinear optical phase conjugation properties, which are crucial in photonics and optical device fabrication (Aithal, Aithal, & Bhat, 2015).
Pigment Dispersion : Acrylic copolymers with 1,3-diamine pendants containing Disperse Yellow 7 effectively homogenize yellow pigments, leading to dispersions with high transmittance and small average size (Chen et al., 2009).
Guest-Host Azo-Dye Polymer Films : DY7 is utilized as a second-order nonlinear optical active chromophore in guest-host azo-dye polymer films (Jing, 2004).
Stability and Rheological Properties : Polymethyl methacrylate based acrylamide copolymers (PMBAs) that include Disperse Yellow 7 are effective in dispersing yellow iron oxides in organic media, enhancing colloidal stability and reducing viscosity (Caizhen et al., 2017).
Photochromic Systems and Molecular Electronics : Derivatives of Disperse Yellow 7 are synthesized for use in azo-based materials suitable for photochromic systems and molecular electronics applications (Darabut, Purikova, & Lobko, 2020).
Waterless Textile Dyeing : The solubility of Disperse Yellow 7 in supercritical carbon dioxide makes it a candidate for waterless textile dyeing processes (Guzel† & Akgerman, 1999).
Optical Limiting and Photonic Devices : DY-7 doped in PMMA-MA polymer matrix shows promise for optical limiting due to its nonlinear optical properties, particularly for fabricating photonics devices (Aithal, Aithal, & Bhat, 2016).
Safety And Hazards
Disperse Yellow 7 methacrylate is classified as a skin irritant (Category 2), eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is recommended to avoid breathing dust, fume, gas, mist, or vapor. Adequate ventilation is necessary when handling this compound. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOMFRHHRRNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393158 | |
Record name | Disperse Yellow 7 methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Yellow 7 methacrylate | |
CAS RN |
480425-25-0 | |
Record name | Disperse Yellow 7 methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disperse Yellow 7 methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.